![molecular formula C20H18N2O4 B2939609 (2Z)-2-[(acetyloxy)imino]-N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide CAS No. 931965-99-0](/img/structure/B2939609.png)
(2Z)-2-[(acetyloxy)imino]-N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-[(acetyloxy)imino]-N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide is a chemical compound that belongs to the class of chromene derivatives. It has been studied extensively for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. In
Mecanismo De Acción
The mechanism of action of (2Z)-2-[(acetyloxy)imino]-N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide involves the inhibition of the activity of cyclooxygenase-2 (COX-2) and the scavenging of reactive oxygen species (ROS). COX-2 is an enzyme that plays a key role in the inflammatory response, and its inhibition can lead to a reduction in inflammation. ROS are highly reactive molecules that can cause damage to cells and tissues, and their scavenging can protect against oxidative stress.
Biochemical and physiological effects:
(2Z)-2-[(acetyloxy)imino]-N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to reduce the expression of COX-2. It has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), and to reduce the levels of ROS in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2Z)-2-[(acetyloxy)imino]-N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide in lab experiments is its potent anti-inflammatory and antioxidant properties. This makes it a useful tool for studying the role of inflammation and oxidative stress in various diseases. However, one limitation of using this compound is that it may have off-target effects on other enzymes and pathways, which could complicate the interpretation of results.
Direcciones Futuras
There are many potential future directions for research on (2Z)-2-[(acetyloxy)imino]-N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide. One area of interest is the development of new derivatives with improved potency and selectivity. Another area of interest is the investigation of the compound's effects on other diseases, such as diabetes and obesity. Additionally, the use of this compound in combination with other drugs or therapies could be explored as a potential treatment strategy. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential clinical applications.
Métodos De Síntesis
The synthesis of (2Z)-2-[(acetyloxy)imino]-N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide involves the reaction of 3,4-dimethylphenylamine with 2H-chromene-3-carboxylic acid to form the corresponding amide. The amide is then reacted with acetic anhydride and hydroxylamine hydrochloride to yield the final product. This method has been optimized to achieve a high yield of pure compound, making it suitable for large-scale synthesis.
Aplicaciones Científicas De Investigación
(2Z)-2-[(acetyloxy)imino]-N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Propiedades
IUPAC Name |
[(Z)-[3-[(3,4-dimethylphenyl)carbamoyl]chromen-2-ylidene]amino] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-12-8-9-16(10-13(12)2)21-19(24)17-11-15-6-4-5-7-18(15)25-20(17)22-26-14(3)23/h4-11H,1-3H3,(H,21,24)/b22-20- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGCWERYZHMMRD-XDOYNYLZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NOC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\OC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(acetyloxy)imino]-N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

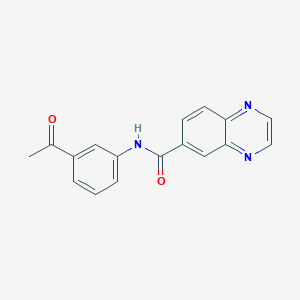
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-[(4-fluorophenyl)sulfanyl]ethan-1-one](/img/structure/B2939527.png)
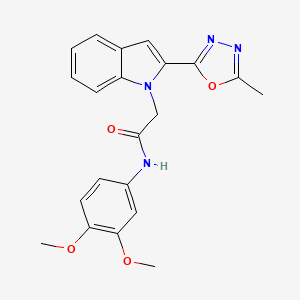
![N-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-amine](/img/structure/B2939532.png)
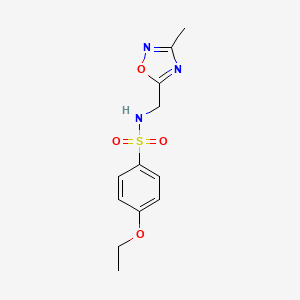
![(E)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]ethenesulfonamide](/img/structure/B2939534.png)
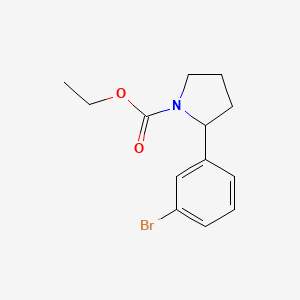
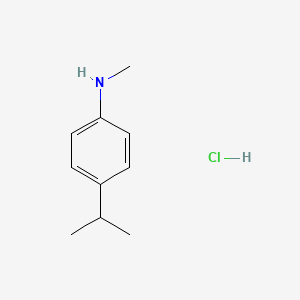
![3-[(2,5-difluorophenyl)methoxy]-5H,7H,8H-thiopyrano[4,3-c]pyridazine](/img/structure/B2939540.png)



![3-[(4-chlorophenyl)methyl]-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2939548.png)
![6-Bromo-8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine;hydrobromide](/img/structure/B2939549.png)